molecular formula C15H8F7NO2 B12582294 N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide CAS No. 634184-92-2

N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide

Cat. No.: B12582294
CAS No.: 634184-92-2
M. Wt: 367.22 g/mol
InChI Key: PTKLEBRWEQJMBE-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a hydroxybenzamide moiety

Properties

CAS No.

634184-92-2

Molecular Formula

C15H8F7NO2

Molecular Weight

367.22 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide

InChI

InChI=1S/C15H8F7NO2/c16-10-2-1-3-11(24)12(10)13(25)23-9-5-7(14(17,18)19)4-8(6-9)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

PTKLEBRWEQJMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the bromination of 3,5-bis(trifluoromethyl)benzene to form the corresponding bromide, which is then converted into a Grignard reagent. This Grignard reagent is subsequently reacted with a suitable electrophile to introduce the fluoro and hydroxybenzamide functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups and fluoro substituent play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is unique due to the combination of trifluoromethyl, fluoro, and hydroxybenzamide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable in diverse scientific and industrial applications .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of cholinesterases and its antimicrobial properties. This article delves into its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C15H8F7NO2
  • Molecular Weight: 355.22 g/mol
  • CAS Number: 10067510

The trifluoromethyl groups on the phenyl ring enhance the compound's lipophilicity and biological activity, making it a valuable candidate in drug development.

2.1 Cholinesterase Inhibition

Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide exhibits potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition constants (IC50 values) for various derivatives have been reported as follows:

CompoundIC50 (AChE) μMIC50 (BuChE) μM
4a18.29.2
1196.6196.2

The most effective derivative, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a), demonstrated superior inhibition compared to standard drugs like rivastigmine, indicating its potential for treating neurodegenerative diseases linked to cholinergic dysfunction .

2.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties against drug-resistant bacterial strains. In studies evaluating its effectiveness against Staphylococcus aureus biofilms, it achieved minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, indicating strong antibacterial activity:

CompoundMBEC (S. aureus) µg/mLMBEC (E. faecalis) µg/mL
1114
2811

These results highlight the compound's potential in combating antibiotic-resistant infections .

3.1 Synthesis and Structure-Activity Relationship

A study focused on synthesizing various derivatives of this compound found that modifications in the substitution pattern significantly influenced biological activity. The introduction of different halogen groups enhanced the inhibitory effects on cholinesterases, demonstrating the importance of structural design in drug efficacy .

3.2 Comparative Studies

Comparative studies with existing cholinesterase inhibitors revealed that some derivatives of this compound outperformed established drugs in terms of selectivity and potency. This positions the compound as a viable candidate for further development in therapeutic applications targeting cognitive disorders .

4. Conclusion

This compound exhibits significant biological activities, particularly as a cholinesterase inhibitor and antimicrobial agent. Its structural features contribute to its pharmacological potential, making it a promising candidate for future drug development efforts aimed at addressing neurodegenerative diseases and resistant bacterial infections.

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